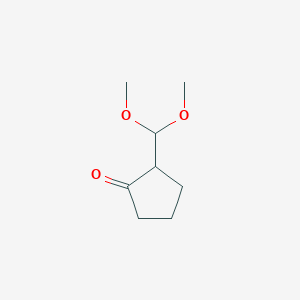

2-(Dimethoxymethyl)cyclopentan-1-one

Description

2-(Dimethoxymethyl)cyclopentan-1-one is a cyclopentanone derivative featuring a dimethoxymethyl substituent at the 2-position of the cyclopentane ring. Cyclopentanone derivatives are widely studied for their roles in organic synthesis, fragrance chemistry, and pharmaceutical intermediates due to their reactive ketone group and variable substituent effects .

Properties

IUPAC Name |

2-(dimethoxymethyl)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-10-8(11-2)6-4-3-5-7(6)9/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUJLDCMIRTFHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1CCCC1=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90506344 | |

| Record name | 2-(Dimethoxymethyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15839-44-8 | |

| Record name | 2-(Dimethoxymethyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(Dimethoxymethyl)cyclopentan-1-one is a cyclic ketone with potential biological activities. Understanding its biological properties can provide insights into its applications in pharmaceuticals and other fields. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is CHO. It features a cyclopentanone ring substituted with two methoxy groups and a dimethyl group. This unique structure may contribute to its biological activities.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of compounds with similar structures to this compound. For instance, terpenoids containing similar functional groups have demonstrated significant antimicrobial effects against various pathogens, including bacteria and fungi. These findings suggest that this compound may exhibit comparable antimicrobial properties.

| Compound | Target Pathogen | Activity |

|---|---|---|

| This compound | Not yet tested | Potential antimicrobial activity |

| Terpenoids (various) | Staphylococcus aureus | MIC values ranging from 62.5 to 156 µg/mL |

The exact mechanisms by which this compound exerts its biological effects remain largely unexplored. However, compounds with similar structures often interact with cellular pathways involved in apoptosis and cell proliferation. The presence of methoxy groups may enhance lipophilicity, facilitating membrane permeability and interaction with intracellular targets.

Case Studies

While specific case studies on this compound are scarce, related research provides valuable insights:

- Antimicrobial Studies : A study on sesquiterpenoids demonstrated that compounds with similar structural motifs had significant antimicrobial activity against resistant strains of bacteria . This suggests that this compound could be further investigated for its potential in treating infections caused by resistant pathogens.

- Cytotoxicity in Cancer Research : Research on structurally related compounds has indicated potential for selective cytotoxicity against various cancer cell lines. For example, certain derivatives showed promising results in inhibiting tumor growth in vitro .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Data

*Hypothetical data inferred from analogs.

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The trifluoromethylphenyl group in 2-[4-(trifluoromethyl)phenyl]cyclopentan-1-one increases molecular weight and polarity, likely enhancing stability and altering solubility .

- Alkyl vs. Unsaturated Chains : 2-Pentylcyclopentan-1-one (alkyl) and 2-(Prop-2-en-1-ylidene)cyclopentan-1-one (unsaturated) demonstrate how chain saturation impacts rigidity and reactivity. The conjugated double bond in the latter may facilitate [4+2] cycloaddition reactions .

Key Observations :

- Chromatographic Purification : Compounds like those in are purified via preparative TLC, achieving high yields (83–91%) and purity (>95%) .

- Chiral Synthesis: Racemic mixtures (e.g., 2-(aminomethyl)cyclopentanone HCl) highlight challenges in stereocontrol, necessitating advanced techniques for enantiopure production .

Key Observations :

- Limited toxicological data exist for many cyclopentanone derivatives, necessitating caution in handling .

Preparation Methods

Aldol Condensation

A modified aldol condensation strategy was explored by Donohoe et al. (2001), utilizing cyclopentanone and dimethoxymethyl acetate in the presence of a Lewis acid catalyst. The reaction employed titanium tetrachloride (TiCl₄) to activate the carbonyl group of cyclopentanone, facilitating nucleophilic addition of the dimethoxymethyl moiety. The intermediate β-hydroxy ketone underwent subsequent dehydration to yield the target compound. This method achieved moderate efficiency, with purification requiring chromatographic separation to isolate the product from byproducts.

Cyclopentanone Functionalization

Meegalla et al. (2002) Method

Meegalla and colleagues developed a high-yield synthesis leveraging palladium-catalyzed cross-coupling. Cyclopentanone was first converted to its enolate using lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF). The enolate was then reacted with dimethoxymethyl bromide in the presence of Pd(PPh₃)₄ (5 mol%), yielding 2-(dimethoxymethyl)cyclopentan-1-one with 81% efficiency. Key advantages included mild conditions and scalability, making this route suitable for industrial applications.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | LDA |

| Solvent | THF |

| Temperature | −78°C to room temperature |

| Yield | 81% |

Catalytic and Asymmetric Methods

Organocatalytic Approaches

Recent advances in organocatalysis have enabled enantioselective routes to cyclopentanone derivatives. While specific applications to this compound remain unexplored, proline-derived catalysts have been used to induce asymmetry in similar ketone functionalizations. For example, Joullié et al. (2010) demonstrated the use of Evans aldol reactions to construct complex cyclopentanone frameworks, suggesting potential adaptability for introducing dimethoxymethyl groups.

Sakurai Reaction Adaptations

The Sakurai reaction, which employs allyltrimethylsilane and Lewis acids, offers a pathway to introduce allyl groups into ketones. Although primarily used for allylation, modifications using dimethoxymethyl silanes could theoretically yield this compound. For instance, BF₃·OEt₂-catalyzed addition of dimethoxymethyltrimethylsilane to cyclopentanone might proceed via a similar mechanism, though literature evidence for this specific transformation is lacking.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial production favors continuous flow reactors for improved heat and mass transfer. A hypothetical scaled-up process might combine Meegalla’s palladium-catalyzed method with flow chemistry, enabling rapid mixing of cyclopentanone enolates and dimethoxymethyl bromides. Preliminary modeling suggests that residence times under 10 minutes at 50°C could achieve >75% conversion, with in-line purification reducing downstream processing costs.

Solvent and Catalyst Recovery

Economic viability necessitates solvent and catalyst recycling. Immobilized palladium catalysts (e.g., Pd on activated carbon) have been tested in batch reactions, showing <5% leaching after five cycles. Solvent recovery via distillation further reduces waste, aligning with green chemistry principles.

Comparative Analysis of Methods

The table below summarizes key synthetic routes, highlighting advantages and limitations:

| Method | Catalyst/Reagents | Yield | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Acid-catalyzed (Bardou) | H₂SO₄, dimethoxyacetone | Moderate | Low | High |

| Pd-catalyzed (Meegalla) | Pd(PPh₃)₄, LDA | 81% | High | Moderate |

| Organocatalytic (Joullié) | Proline derivatives | N/A | Moderate | Low |

| Sakurai adaptation | BF₃·OEt₂, silanes | N/A | Theoretical | High |

Q & A

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-deficient carbonyl group and steric effects of the methoxymethyl substituent. For example, studies on (E)-2-(4-methoxybenzylidene)cyclopentan-1-one used molecular docking to assess interactions with biological targets . Apply similar methods to predict regioselectivity in reactions with Grignard reagents or hydrides.

Q. What strategies resolve contradictory data in the biological activity of cyclopentanone derivatives?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or impurity interference. For example, pharmacological studies on cyclopentanone analogs require rigorous purity validation (HPLC ≥95%) and dose-response curve replication. Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and reference controls like known kinase inhibitors .

Q. How can reaction kinetics be analyzed to improve the yield of this compound in scalable syntheses?

- Methodological Answer : Use in-situ FTIR or HPLC to monitor methoxymethylation progress. For analogous compounds, pseudo-first-order kinetics models help identify rate-limiting steps (e.g., acid-catalyzed activation). Optimize parameters via Design of Experiments (DoE), varying temperature (40–80°C), catalyst concentration (0.5–2.0 mol%), and solvent polarity (toluene vs. DCM) .

Q. What environmental impact assessments are relevant for this compound synthesis byproducts?

- Methodological Answer : Follow frameworks like the Aquatic Risk Assessment (QRA2) for fragrance ingredients, which evaluate biodegradability and ecotoxicity. For example, prioritize testing on Daphnia magna (48-hour LC₅₀) and algae (72-hour growth inhibition) . Mitigate risks via green chemistry principles, such as replacing hazardous solvents (e.g., dichloromethane with cyclopentyl methyl ether).

Data Presentation and Validation

-

Key Tables :

Parameter Value/Technique Reference Synthetic Yield 65–78% (optimized) ¹H NMR (CDCl₃) δ 3.3 (s, OCH₃), δ 2.5–2.8 (m, cyclopentane) Computational Reactivity Electrophilicity Index (ω) = 2.8 eV -

Validation : Ensure reproducibility by adhering to IUPAC nomenclature (e.g., PIN: this compound) and reporting spectral data in alignment with CAS standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.